molecular formula C5H7BN2O2 B059507 (5-Aminopyridin-2-yl)boronic acid CAS No. 1220909-75-0

(5-Aminopyridin-2-yl)boronic acid

Cat. No. B059507
M. Wt: 137.93 g/mol
InChI Key: DJTRHGOAIMJTDR-UHFFFAOYSA-N
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Description

“(5-Aminopyridin-2-yl)boronic acid” is a chemical compound with the molecular formula C5H7BN2O2 and a molecular weight of 137.93 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of pyridinylboronic acids, such as “(5-Aminopyridin-2-yl)boronic acid”, has been a topic of recent research. One approach involves the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . Another strategy relies on halogen-metal exchange followed by borylation . These methods are still being explored and optimized .


Molecular Structure Analysis

The molecular structure of “(5-Aminopyridin-2-yl)boronic acid” consists of a pyridine ring with an amino group at the 5-position and a boronic acid group at the 2-position .


Physical And Chemical Properties Analysis

The boiling point of “(5-Aminopyridin-2-yl)boronic acid” is predicted to be 434.5±55.0 °C and its density is predicted to be 1.33±0.1 g/cm3 . Its pKa value is predicted to be 8.08±0.53 .

Scientific Research Applications

  • Synthesis of Novel Compounds : Compounds like halopyridin-2-yl-boronic acids and esters, including variants of (5-Aminopyridin-2-yl)boronic acid, are synthesized for use in Suzuki cross-coupling reactions. These compounds are useful as building blocks to produce new pyridine libraries, highlighting their importance in synthetic chemistry (Bouillon et al., 2003).

  • Microwave-Assisted Synthesis : (5-Aminopyridin-2-yl)boronic acid derivatives, specifically the pinacol ester, are used in the rapid, microwave-assisted synthesis of 3-amino-imidazopyridines. This approach emphasizes the efficiency and versatility of these compounds in creating diverse compound libraries (Dimauro & Kennedy, 2007).

  • Development of Efficient Synthesis : Efficient and cost-effective synthesis methods have been developed for derivatives of (5-Aminopyridin-2-yl)boronic acid, showcasing their practicality in large-scale production (Patel et al., 2016).

  • Boronic Acid Sensors : Boronic acids, including derivatives of (5-Aminopyridin-2-yl)boronic acid, are used in the construction of fluorescent sensors. These sensors are crucial for detecting biological substances like carbohydrates, dopamine, and various ions, which is important for disease prevention, diagnosis, and treatment (Huang et al., 2012).

  • Analytical Challenges and Strategies : Analytical methods have been developed to overcome the challenges associated with the stability and analysis of pinacolboronate esters, a class to which (5-Aminopyridin-2-yl)boronic acid derivatives belong. This research is vital for quality assessment and purity analysis in pharmaceutical and organic chemistry (Zhong et al., 2012).

Safety And Hazards

“(5-Aminopyridin-2-yl)boronic acid” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

properties

IUPAC Name

(5-aminopyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTRHGOAIMJTDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590545
Record name (5-Aminopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Aminopyridin-2-yl)boronic acid

CAS RN

1220909-75-0
Record name (5-Aminopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2015 - ACS Publications
ATAD2 is a bromodomain-containing protein whose overexpression is linked to poor outcomes in a number of different cancer types. To date, no potent and selective inhibitors of the …
Number of citations: 93 pubs.acs.org

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